molecular formula C14H14N2O3 B8162819 [2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8162819
M. Wt: 258.27 g/mol
InChI Key: ZBXHTUSZBILVID-UHFFFAOYSA-N
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Description

[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of [2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Methylphenyl)-pyrimidin-5-yloxy]-acetic acid
  • [2-(3-Propylphenyl)-pyrimidin-5-yloxy]-acetic acid
  • [2-(3-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid

Uniqueness

[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethyl group may confer distinct steric and electronic properties compared to its methyl, propyl, or isopropyl analogs, leading to differences in its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-[2-(3-ethylphenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-10-4-3-5-11(6-10)14-15-7-12(8-16-14)19-9-13(17)18/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHTUSZBILVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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